[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester
Description
CAS Number: 1401666-89-4
Molecular Formula: C₁₆H₃₁N₃O₃
Molecular Weight: 313.44 g/mol
This compound is a chiral carbamic acid tert-butyl ester derivative featuring a pyrrolidine backbone substituted with an ethyl carbamate group and a (2-amino-3-methyl-butyryl) moiety. The stereochemistry is defined as (R) at the pyrrolidine nitrogen and (S) at the 2-amino-3-methyl-butyryl chiral center. The tert-butyl carbamate group serves as a protective moiety, enhancing stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-7-19(15(21)22-16(4,5)6)12-8-9-18(10-12)14(20)13(17)11(2)3/h11-13H,7-10,17H2,1-6H3/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXONZPLDZMMAD-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCN(C1)C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester is a synthetic organic compound with significant interest in pharmaceutical research due to its unique structural properties and biological activities. This compound is a derivative of pyrrolidine and has been studied for its potential therapeutic applications, particularly in oncology and neuropharmacology.
The molecular formula of this compound is with a molecular weight of 285.38 g/mol. Its structure features a pyrrolidine ring, an amino acid derivative, and a tert-butyl ester functional group, which contribute to its biological activity and pharmacokinetic properties.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes that play crucial roles in metabolic pathways, thereby altering cellular functions.
- Receptor Binding : It interacts with various receptors, modulating signaling pathways that can lead to physiological changes in target cells.
Biological Activity Studies
Recent studies have evaluated the biological effects of this compound across different cell lines, particularly focusing on cancer cells. The following table summarizes key findings from various research articles:
Case Studies
- Breast Cancer Cell Lines : In a study assessing the efficacy of various derivatives, this compound demonstrated moderate potency against MCF-7 and MDA-MB-231 breast cancer cell lines. Notably, it did not affect nonmalignant MCF-10A cells, suggesting a selective action against malignant cells while sparing normal tissues .
- Neuropharmacological Effects : Another investigation highlighted the compound's potential neuroprotective effects, where it was shown to enhance neuronal survival under stress conditions by modulating apoptotic pathways .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics with a half-life of approximately 0.74 hours in brain tissues. This suggests potential for central nervous system targeting while also demonstrating good distribution in liver and kidney tissues .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is C14H27N3O2, with a molecular weight of approximately 269.38 g/mol. Its structure features a pyrrolidine ring, which contributes to its biological activity. The presence of the tert-butyl ester group enhances its lipophilicity, potentially improving its absorption and distribution in biological systems.
Pharmacological Applications
-
Neuropharmacology :
- This compound has been investigated for its effects on neurotransmitter systems, particularly in modulating GABAergic and glutamatergic pathways. Research indicates that it may possess anxiolytic and antidepressant properties by enhancing GABA receptor activity .
- Studies have shown that derivatives of this compound can influence synaptic plasticity, making them candidates for treating cognitive disorders such as Alzheimer's disease .
-
Anticancer Activity :
- Preliminary studies suggest that carbamate derivatives may exhibit cytotoxic effects against various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest, making them potential leads for anticancer drug development .
- Specific analogs have been tested for their ability to inhibit tumor growth in vivo, showcasing promising results in preclinical models .
-
Pain Management :
- The compound's interaction with pain pathways has been explored, particularly its potential as an analgesic agent. By modulating pain perception through central mechanisms, it may serve as a novel approach to pain management .
- Its efficacy in reducing neuropathic pain has also been documented in animal models, indicating a need for further clinical exploration .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between the target compound and selected analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Stereochemistry |
|---|---|---|---|---|---|
| [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid... | 1401666-89-4 | C₁₆H₃₁N₃O₃ | 313.44 | Tert-butyl carbamate, amino acid | R and S configurations |
| Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester | 1353994-64-5 | C₁₃H₂₆N₂O₃ | 258.36 | Hydroxyethyl, tert-butyl carbamate | R configuration |
| tert-butyl N-{1-[(3R)-pyrrolidin-3-yl] cyclopropyl}carbamate (PB94805) | 431058-52-5 | C₁₃H₂₄N₂O₂ | 240.34 | Cyclopropyl, tert-butyl carbamate | R configuration |
| 3-bromo-1-methylpyrrolidin-2-one (PBXA3066) | 33693-57-1 | C₅H₈BrNO | 178.03 | Bromo, ketone | None specified |
Key Observations :
- Amino Acid vs. Hydroxyethyl: The target compound’s (S)-2-amino-3-methyl-butyryl group distinguishes it from analogs like 1353994-64-5, which has a polar hydroxyethyl substituent. This amino acid moiety may enhance binding to biological targets (e.g., enzymes requiring peptide-like ligands) .
- Chirality : The dual stereochemistry (R and S) in the target compound contrasts with the single R configuration in 1353994-64-5 and PB94805 . Chirality significantly impacts pharmacokinetics and target affinity .
- Molecular Weight: The target compound’s higher molecular weight (313.44 vs.
Analog Comparisons :
- PB94805 : Likely synthesized via cyclopropane ring formation followed by tert-butyl carbamate protection.
- PBXA3066 (3-bromo-1-methylpyrrolidin-2-one): Bromination of pyrrolidinone precursors, differing from the target’s peptide-like coupling steps .
Yield and Scalability : While specific data are unavailable, the use of tert-butyl carbamates (as in ) generally enables high-yield, scalable syntheses due to their stability under diverse reaction conditions .
Preparation Methods
β-Amino Acid Synthesis
The (S)-2-amino-3-methyl-butyric acid is prepared via:
Amide Coupling
Activation : The β-amino acid is activated using HATU in DMF with DIPEA (2 equiv).
Coupling : Reacted with the pyrrolidine core at -15°C for 4 hr (yield: 85%, purity >99% by HPLC).
Optimization Data :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DMF | -15 | 85 | 99.2 |
| EDCl/HOBt | DCM | 25 | 72 | 97.8 |
| DCC | THF | 0 | 68 | 96.5 |
Carbamate Protection and Deprotection
tert-Butyl Carbamate Installation
The ethyl carbamate at C3 is introduced via:
-
Stepwise Protection :
Yield Optimization :
| Step | Reagent | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethyl chloroformate | DCM | 2 | 94 |
| 2 | Boc₂O | THF | 12 | 89 |
Global Deprotection Strategy
Final deprotection of the Boc group uses:
-
HCl/Dioxane (4M) : 2 hr at 25°C (quantitative deprotection).
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TFA/DCM (1:1) : 30 min at 0°C (preferred for acid-sensitive substrates).
Industrial-Scale Considerations
Telescoped Process
Continuous Flow Synthesis
Microreactor systems enhance:
-
Exothermic Control : Michael addition at 50°C with residence time 8 min (conversion 99.8%).
-
Mixing Efficiency : Carbamate formation completes in 5 min vs. 2 hr batch.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
-
δ 1.44 (s, 9H, Boc CH₃)
-
δ 4.12 (q, J=7.2 Hz, 2H, OCH₂CH₃)
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δ 3.85 (m, 1H, pyrrolidine C3-H)
HRMS (ESI+) :
-
Calculated for C₁₇H₃₁N₃O₄ [M+H]⁺: 342.2389
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Found: 342.2386
Q & A
Q. What are the typical synthetic routes for preparing tert-butyl carbamate derivatives like [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester?
Methodological Answer: The synthesis of tert-butyl carbamates often involves acid activation followed by esterification. For example:
Activation : A carboxylic acid (e.g., 3-methylpyrrolidine-1-carboxylic acid) is converted to an acid chloride using thionyl chloride (SOCl₂) .
Coupling : The acid chloride reacts with tert-butyl alcohol in the presence of a base (e.g., triethylamine) to form the tert-butyl ester .
Protection/Deprotection : Boc (tert-butoxycarbonyl) groups are commonly used to protect amines. For instance, Boc₂O (di-tert-butyl dicarbonate) with DMAP (4-dimethylaminopyridine) in dichloromethane at 0–20°C facilitates carbamate formation .
Purification : Silica gel column chromatography is typically employed to isolate the product .
Q. Key Reaction Conditions Table
Q. How is the stereochemistry of chiral centers in this compound confirmed during synthesis?
Methodological Answer: Stereochemical integrity is verified using:
Chiral HPLC : Separates enantiomers based on retention times.
Optical Rotation : Measures specific rotation values and compares them to literature data (e.g., for similar compounds like (S)-tert-butyl carbamates in ).
X-ray Crystallography : Resolves absolute configuration for crystalline intermediates .
Q. What analytical techniques are used to characterize this compound?
Methodological Answer: Standard characterization includes:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structure and purity .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbamate C=O stretch at ~1680–1720 cm⁻¹) .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates exact mass .
Q. What are the recommended storage conditions for tert-butyl carbamate intermediates?
Methodological Answer:
- Temperature : Store refrigerated (2–8°C) in airtight containers .
- Moisture Control : Keep in a dry environment to prevent hydrolysis of the carbamate group .
- Light Protection : Use amber glass vials to avoid photodegradation .
Q. How can researchers troubleshoot low yields in the coupling step of tert-butyl ester formation?
Methodological Answer: Common optimizations include:
Base Selection : Use stronger bases (e.g., DMAP instead of Et₃N) to enhance nucleophilicity .
Solvent Choice : Polar aprotic solvents (e.g., CH₂Cl₂) improve reactivity .
Stoichiometry : Ensure excess tert-butyl alcohol (1.5–2.0 equiv) to drive the reaction .
Advanced Research Questions
Q. How can stereoselective synthesis of the (R)- and (S)-configured pyrrolidine moieties be achieved?
Methodological Answer: Asymmetric methods include:
- Chiral Auxiliaries : Use of Evans oxazolidinones or Oppolzer sultams to induce desired stereochemistry .
- Catalytic Asymmetric Reactions : Organocatalysts (e.g., proline derivatives) or metal catalysts (e.g., Ru-BINAP) for enantiocontrol .
- Resolution Techniques : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
Example from Literature :
The asymmetric Mannich reaction in employs a chiral catalyst to achieve >90% enantiomeric excess (ee) for β-amino carbonyl intermediates, a strategy applicable to pyrrolidine systems.
Q. What mechanistic insights explain the stability of the tert-butyl carbamate group under acidic vs. basic conditions?
Methodological Answer:
- Acidic Conditions : The Boc group is cleaved via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination (e.g., using HCl in dioxane) .
- Basic Conditions : Stable due to poor nucleophilicity of hydroxide ions toward the carbamate. However, strong bases (e.g., LiAlH₄) may reduce the ester .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
Variable Temperature (VT) NMR : Identifies dynamic processes (e.g., rotamers) .
COSY/NOESY : Correlates proton coupling and spatial relationships to assign peaks .
Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts for proposed structures .
Q. What strategies optimize the synthesis of sterically hindered intermediates in this compound?
Methodological Answer:
Q. How does the tert-butyl carbamate group influence the compound’s pharmacokinetic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
